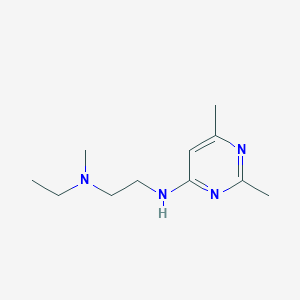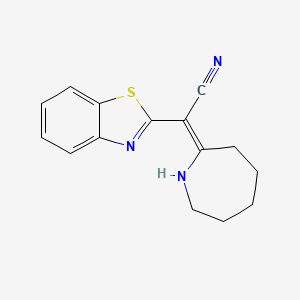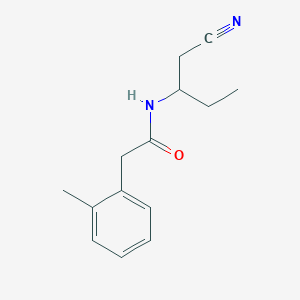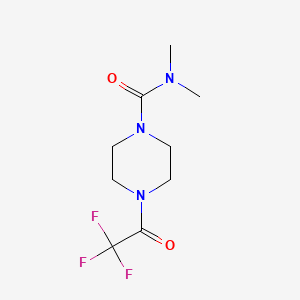![molecular formula C11H14FNO4S B7555869 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid, also known as FMMA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. It achieves this by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been found to have a good safety profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, making it an ideal tool for studying the role of COX-2 in various biological processes. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid. Another potential direction is the investigation of the role of 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid and its potential use in clinical settings.
Conclusion:
In conclusion, 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid is a promising compound with potent anti-inflammatory and analgesic properties. Its selective inhibition of COX-2 makes it an ideal tool for studying the role of COX-2 in various biological processes. Further research is needed to fully understand its potential use in the treatment of inflammatory diseases and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid involves the reaction of 4-fluorobenzyl methyl sulfone with methylamine and 2-bromo-propionic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid has been extensively studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been found to exhibit potent analgesic properties, making it a potential candidate for the treatment of pain.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-8(11(14)15)13(2)18(16,17)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCOCFDCSHNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)S(=O)(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)

![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide](/img/structure/B7555814.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)